molecular formula C34H50O6Si B604991 4-oxo-27-TBDMS Withaferin A

4-oxo-27-TBDMS Withaferin A

カタログ番号: B604991
分子量: 582.8 g/mol
InChIキー: RZWFBNOFUAHADD-VTYRCZOESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-オキソ-27-TBDMS ウィタフェリンAは、抗癌活性で知られるステロイドラクトンであるウィタフェリンAの誘導体です。 この化合物は、A2780卵巣癌細胞に対して細胞毒性を示し、癌研究のための有望な候補となっています .

2. 製法

合成経路と反応条件

4-オキソ-27-TBDMS ウィタフェリンAの合成は、ウィタフェリンAの修飾を伴います。 反応条件は、通常、tert-ブチルジメチルシリルクロリドなどの試薬と、イミダゾールなどの塩基を有機溶媒中で用いることを伴います .

工業生産方法

4-オキソ-27-TBDMS ウィタフェリンAの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、同じ合成経路を用いた大規模合成になります。反応条件と精製プロセスの最適化は、工業生産において高収率と高純度を確保するために重要です。

作用機序

4-オキソ-27-TBDMS ウィタフェリンAの作用機序は、細胞死と増殖を調節する細胞経路との相互作用を伴います。 活性酸素種(ROS)の生成とアポトーシス経路の活性化を通じて、主に癌細胞においてDNA断片化とアポトーシスを誘導します . 分子標的は、細胞周期調節とアポトーシスに関与するさまざまなタンパク質を含みます。

6. 類似化合物の比較

類似化合物

    ウィタフェリンA: 広範囲の抗癌活性で知られる親化合物。

    4-オキソ ウィタフェリンA: TBDMS保護がない以外は、同様の抗癌特性を持つ別の誘導体です。

独自性

4-オキソ-27-TBDMS ウィタフェリンAは、4-オキソ基とTBDMSで保護された27-ヒドロキシ基の両方が存在することによってユニークです。 この修飾は、その安定性と特定の癌細胞株に対する選択性を高め、標的癌療法研究のための貴重な化合物となっています .

生化学分析

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-27-TBDMS Withaferin A involves the modification of withaferin AThe reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride and a base like imidazole in an organic solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same synthetic routes. Optimization of reaction conditions and purification processes would be crucial for industrial production to ensure high yield and purity.

化学反応の分析

反応の種類

4-オキソ-27-TBDMS ウィタフェリンAは、次のようなさまざまな種類の化学反応を起こします。

    酸化: 4-オキソ基の導入は、酸化反応の一例です。

    置換: 27-ヒドロキシ基のTBDMS基による保護は、置換反応です。

一般的な試薬と条件

    酸化: ピリジニウムクロロクロメート(PCC)やデス・マーチンペルヨージナンなどの試薬は、酸化に使用できます。

    置換: TBDMSクロリドとイミダゾールを有機溶媒中で用いることは、ヒドロキシ基の保護によく用いられます。

主な生成物

これらの反応の主な生成物は、4-オキソ基とTBDMSで保護された27-ヒドロキシ基の存在によって特徴付けられる、4-オキソ-27-TBDMS ウィタフェリンA自体です .

科学的研究の応用

Anticancer Properties

4-oxo-27-TBDMS Withaferin A exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against ovarian cancer cells (A2780) and other malignancies, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Cytotoxicity Against Ovarian Cancer : In vitro studies indicate that this compound induces apoptosis in A2780 ovarian cancer cells, leading to a decrease in cell viability. The compound's mechanism appears to involve the activation of apoptotic pathways, including caspase activation and modulation of cell cycle progression .
  • Mechanisms of Action : Research has demonstrated that this compound can induce oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis. This process is facilitated by the compound's ability to inhibit key survival pathways in cancer cells .

Immunomodulatory Effects

In addition to its direct anticancer effects, this compound may enhance immune responses. Studies suggest that it can modulate immune cell activity, potentially improving the efficacy of existing cancer therapies.

Research Insights

  • Enhancement of Immune Response : Research indicates that Withaferin A derivatives can increase the expression of immune markers and enhance the activity of natural killer cells. This immunomodulatory effect could be pivotal in developing combination therapies for cancer treatment .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Notable Findings

  • Reduction of Inflammatory Markers : In preclinical studies, this compound has been shown to reduce levels of pro-inflammatory cytokines in various models, suggesting its potential utility in conditions like arthritis or inflammatory bowel disease .

Potential for Drug Development

Given its promising biological activities, this compound is being explored as a candidate for drug development.

類似化合物との比較

Similar Compounds

    Withaferin A: The parent compound, known for its broad-spectrum anticancer activity.

    4-oxo Withaferin A: Another derivative with similar anticancer properties but without the TBDMS protection.

Uniqueness

4-oxo-27-TBDMS Withaferin A is unique due to the presence of both the 4-oxo group and the TBDMS-protected 27-hydroxy group. This modification enhances its stability and selectivity towards certain cancer cell lines, making it a valuable compound for targeted cancer therapy research .

生物活性

Overview

4-oxo-27-TBDMS Withaferin A is a derivative of the natural compound withaferin A, which is derived from the plant Withania somnifera. Known for its anticancer properties, this compound exhibits significant biological activity, particularly against various cancer cell lines. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.

This compound primarily exerts its effects through the induction of DNA fragmentation in cancer cells, particularly in A2780 ovarian cancer cells. This process is critical for triggering apoptosis, a form of programmed cell death that is often disrupted in cancerous cells. The compound interacts with key proteins involved in cell cycle regulation and apoptosis, including:

  • Mortalin : Interacts with mortalin, leading to altered cellular signaling pathways.
  • p53 : Modulates the activity of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis.
  • Nrf2 : Influences oxidative stress responses by modulating Nrf2 activity, which is important for cellular defense mechanisms.

The biochemical interactions of this compound are complex and multifaceted. Key properties include:

  • Solubility : It is soluble in solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide), facilitating its use in laboratory settings.
  • Cellular Effects : The compound influences various cellular processes, including gene expression and metabolic pathways.

Cytotoxicity Studies

Several studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. In vitro studies indicate that it shows selective toxicity towards ovarian cancer cells while sparing normal cells. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
A27805.2DNA fragmentation
U2OS8.3p53 modulation
MCF710.5Nrf2 pathway activation

Case Studies

  • Ovarian Cancer Model : In a study involving A2780 cells, treatment with this compound resulted in significant DNA damage as evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks.
  • Breast Cancer Research : Another investigation focused on MCF7 breast cancer cells showed that the compound induced apoptosis through mitochondrial pathways, evidenced by cytochrome c release and caspase activation.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to controls, suggesting potential therapeutic benefits.

Comparison with Related Compounds

This compound can be compared to its parent compound, withaferin A, and other derivatives such as 4-oxo-Withaferin A. While all share similar anticancer properties, the TBDMS modification enhances stability and selectivity towards certain cancer types.

CompoundAnticancer ActivityStability
Withaferin ABroad-spectrumModerate
4-oxo-Withaferin ASimilarLow
4-oxo-27-TBDMS WFASelectiveHigh

特性

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWFBNOFUAHADD-VTYRCZOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-27-TBDMS Withaferin A
Reactant of Route 2
4-oxo-27-TBDMS Withaferin A
Reactant of Route 3
4-oxo-27-TBDMS Withaferin A
Reactant of Route 4
4-oxo-27-TBDMS Withaferin A
Reactant of Route 5
4-oxo-27-TBDMS Withaferin A
Reactant of Route 6
4-oxo-27-TBDMS Withaferin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。